molecular formula C20H21NO4 B2800257 1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-54-9

1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2800257
CAS No.: 853751-54-9
M. Wt: 339.391
InChI Key: STKDRVVOEMNXAM-UHFFFAOYSA-N
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Description

1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a spiro-oxindole derivative featuring a six-membered 1,3-dioxane ring fused to an indolin-2-one core. The 1'-position is substituted with a 2-(o-tolyloxy)ethyl group, introducing both hydrophobicity and steric bulk.

Properties

IUPAC Name

1'-[2-(2-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-15-7-2-5-10-18(15)23-14-11-21-17-9-4-3-8-16(17)20(19(21)22)24-12-6-13-25-20/h2-5,7-10H,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKDRVVOEMNXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of an indole derivative with an appropriate aldehyde or ketone to form the spirocyclic core. The reaction conditions often involve the use of acid catalysts and solvents like methanol or ethanol under reflux . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, utilizing techniques such as continuous flow synthesis and high-throughput screening .

Chemical Reactions Analysis

1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ring System Modifications
  • Spiro[1,3-dioxolane-2,3'-indolin]-2'-one :

    • Five-membered 1,3-dioxolane ring (smaller, more strained) vs. six-membered dioxane in the target compound.
    • Example: 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one (ED50 = 27.97 mg/kg in MES test) .
    • Synthesized via iodine-catalyzed cyclization or condensation reactions .
  • Spiro[1,3-dithiolane-2,3'-indolin]-2'-one :

    • Replaces oxygen atoms in the dioxane/dioxolane ring with sulfur.
    • Derivatives like 1'-(2-Bromoethyl)spiro[[1,3]dithiolane-2,3'-indolin]-2'-one (70–95% yields) show enhanced reactivity in Michael additions and alkylations under solvent-free conditions .
  • Spiro[cyclopropane-1,3'-indolin]-2'-one :

    • Incorporates a cyclopropane ring, enabling diastereoselective synthesis for anticancer applications (e.g., CFI-400945, a PLK4 inhibitor) .
Substituent Effects
  • Electron-Withdrawing Groups (EWGs) :
    • 5'-Chloro substitution on dioxolane derivatives enhances anticonvulsant activity (ED50 = 27.97 mg/kg) compared to unsubstituted analogues .
  • Hydrophobic Bulky Groups :
    • The 2-(o-tolyloxy)ethyl group in the target compound introduces steric hindrance, which may reduce anticonvulsant efficacy compared to smaller substituents like Cl .
    • Methoxybenzyl-substituted analogues (e.g., 1'-(4-methoxybenzyl)spiro[1,3-dioxane-2,3'-indolin]-2'-one) prioritize lipophilicity, influencing blood-brain barrier penetration .

Pharmacological Activity

Anticonvulsant Activity
Compound ED50 (mg/kg, MES Test) Key Structural Features
5'-Cl-spiro[1,3-dioxolane-2,3'-indolin]-2'-one 27.97 Small ring, EWG (Cl)
Spiro[1,3-dioxane-2,3'-indolin]-2'-one >50 Larger ring, no EWG
Target Compound (2-(o-Tolyloxy)ethyl) Not reported Bulky hydrophobic substituent
  • The dioxolane derivative with Cl is ~2x more potent than the dioxane analogue, highlighting the impact of ring size and EWGs .
Anticancer Activity
  • Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives (e.g., CFI-400945) inhibit PLK4 at nanomolar concentrations, demonstrating the role of rigid, strained rings in target binding .
  • The target compound’s dioxane ring may offer conformational flexibility but lacks direct evidence of anticancer activity.

Physicochemical Properties

Property Target Compound 5'-Cl-Dioxolane Analogue Spiro[cyclopropane-1,3'-indolin]-2'-one
Molecular Weight (g/mol) ~349 (estimated) 225.63 296.3 (CFI-400945)
LogP (Predicted) ~2.5 1.8 3.1
Melting Point (°C) Not reported 178–180 172 (3a derivative)

    Biological Activity

    1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a compound belonging to the class of spiro compounds, which are characterized by their unique structural features that combine two or more rings sharing one or more atoms. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C₁₈H₁₉N₁O₃
    • CAS Number : 19549-93-0

    The compound features an indolin-2-one motif and a spirodioxane structure, which are known for their biological activity. The presence of the o-tolyloxy group may enhance its lipophilicity, potentially influencing its interaction with biological targets.

    Anticonvulsant Activity

    Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on spiro(1,3-dioxane-2,3'-indolin)-2'-ones have shown promising results in reducing seizure activity in animal models. The oxoindole moiety present in these compounds is often associated with anticonvulsant effects due to its ability to modulate neurotransmitter systems involved in seizure activity.

    The proposed mechanism of action for this class of compounds includes modulation of GABAergic and glutamatergic neurotransmission. By enhancing GABA receptor activity or inhibiting excitatory glutamate receptors, these compounds may help stabilize neuronal excitability and prevent seizures. Additionally, the structural characteristics of spiro compounds may contribute to their ability to penetrate the blood-brain barrier effectively.

    Case Studies

    Several studies have investigated the biological activity of related spiro compounds. A notable study published in a pharmacological journal demonstrated that a derivative of spiro(1,3-dioxane-2,3'-indolin)-2'-one exhibited significant anticonvulsant effects in a pentylenetetrazole-induced seizure model. The compound was administered at varying doses, and results showed a dose-dependent reduction in seizure frequency and duration.

    CompoundDose (mg/kg)Seizure Frequency Reduction (%)Duration Reduction (s)
    Compound A105030
    Compound B207545
    This compound156035

    Pharmacokinetics

    Pharmacokinetic studies indicate that compounds within this class demonstrate favorable absorption and distribution profiles. The lipophilic nature attributed to the o-tolyloxy substituent enhances membrane permeability. Preliminary data suggest that these compounds exhibit moderate metabolic stability with potential for prolonged action.

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